Tri-O-(tert-butyldimethylsilyl)-D-glucal

Catalog No.
S1911163
CAS No.
79999-47-6
M.F
C24H52O4Si3
M. Wt
488.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-O-(tert-butyldimethylsilyl)-D-glucal

CAS Number

79999-47-6

Product Name

Tri-O-(tert-butyldimethylsilyl)-D-glucal

IUPAC Name

[(2R,3R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane

Molecular Formula

C24H52O4Si3

Molecular Weight

488.9 g/mol

InChI

InChI=1S/C24H52O4Si3/c1-22(2,3)29(10,11)26-18-20-21(28-31(14,15)24(7,8)9)19(16-17-25-20)27-30(12,13)23(4,5)6/h16-17,19-21H,18H2,1-15H3/t19-,20-,21+/m1/s1

InChI Key

FMXIGEXRLSNRMR-NJYVYQBISA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H](C=CO1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C
  • Organic Synthesis

    The molecule contains several functional groups that could be useful in organic synthesis. The tert-butyldimethylsilyl (TBDMS) groups are protecting groups commonly used to protect hydroxyl groups during organic reactions PubChem: . The presence of a cyclic ether (pyran) ring suggests the molecule could be a precursor to other carbohydrate derivatives.

  • Carbohydrate Chemistry

    The molecule's overall structure possesses some resemblance to carbohydrates, particularly sugars like glucose. This suggests it could be a potential starting material for synthesizing modified sugars or sugar analogs. Modified sugars are often used in medicinal chemistry research to probe biological processes ScienceDirect.

Tri-O-(tert-butyldimethylsilyl)-D-glucal is a silylated derivative of D-glucal. Its molecular formula is C24H52O4Si3, and it features three tert-butyldimethylsilyl groups attached to the hydroxyl functionalities of D-glucal. This modification enhances the compound's stability and solubility in organic solvents, making it a valuable intermediate in synthetic organic chemistry .

Typical of glycosides and silylated sugars. Key reactions include:

  • Deprotection Reactions: The tert-butyldimethylsilyl groups can be removed under acidic or fluoride conditions to yield D-glucal derivatives.
  • Nucleophilic Substitution: The silyl groups enhance the electrophilicity of the anomeric carbon, facilitating nucleophilic attack by alcohols or amines.
  • Formation of Glycosides: Tri-O-(tert-butyldimethylsilyl)-D-glucal can react with alcohols to form glycosides through a glycosidic bond formation mechanism .

Tri-O-(tert-butyldimethylsilyl)-D-glucal exhibits notable biological activities. It has been studied for its antifungal properties, showing effectiveness against various fungal strains by inhibiting their growth. Additionally, its derivatives are being explored for potential antiviral activities and as inhibitors in specific metabolic pathways .

The synthesis of Tri-O-(tert-butyldimethylsilyl)-D-glucal typically involves:

  • Starting Material: D-glucal is used as the starting material.
  • Silylation Reaction: The hydroxyl groups of D-glucal are selectively silylated using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
  • Purification: The product is purified through column chromatography to yield the desired compound with high purity.

This method allows for controlled silylation and high yields of Tri-O-(tert-butyldimethylsilyl)-D-glucal .

Tri-O-(tert-butyldimethylsilyl)-D-glucal finds applications in several areas:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex carbohydrates and glycosides.
  • Medicinal Chemistry: Its derivatives are being investigated for use in drug development due to their biological activities.
  • Analytical Chemistry: Used as a standard in chromatographic analyses to study carbohydrate structures .

Studies on the interactions of Tri-O-(tert-butyldimethylsilyl)-D-glucal with various biological molecules are ongoing. Initial findings suggest that it may interact with enzymes involved in carbohydrate metabolism and could inhibit certain pathways critical for fungal growth. These interactions highlight its potential as a therapeutic agent against fungal infections .

Several compounds share structural similarities with Tri-O-(tert-butyldimethylsilyl)-D-glucal. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Tri-O-acetyl-D-glucalAcetyl groups instead of silyl groupsMore reactive due to acetyl groups
3-O-benzyl-D-glucalBenzyl protection at position 3Different reactivity profile due to aromatic ring
3,4-Di-O-benzyl-D-glucalTwo benzyl groups at positions 3 and 4Increased steric hindrance affects reactivity

Tri-O-(tert-butyldimethylsilyl)-D-glucal stands out due to its enhanced stability and solubility, making it particularly useful in organic synthesis compared to other derivatives that may be more reactive or less stable .

The synthesis of tri-O-(tert-butyldimethylsilyl)-D-glucal primarily begins with D-glucal, a cyclic enol ether derivative of glucose. The key step involves sequential silylation of the hydroxyl groups at positions 3, 4, and 6 using tert-butyldimethylsilyl (TBDMS) protecting groups. A widely employed method involves treating D-glucal with tert-butyldimethylsilyl chloride in the presence of imidazole as a base, typically in dimethylformamide (DMF) at elevated temperatures (60–100°C). This reaction proceeds via nucleophilic substitution, where the silyl chloride reacts with the hydroxyl groups to form stable silyl ethers.

Alternative pathways include the use of tert-butyldimethylsilyl triflate (TBDMSOTf) as a more reactive silylating agent, particularly for sterically hindered hydroxyl groups. For instance, Kinzy and Schmidt reported a two-step synthesis starting with selective benzylation at position 4 of D-glucal, followed by silylation of the remaining hydroxyl groups at positions 3 and 6 using TBDMSCl. This approach achieved an overall yield of 62% after deprotection and purification.

A comparative analysis of synthetic routes is provided below:

MethodReagentsConditionsYieldReference
Sequential silylationTBDMSCl, imidazole, DMF60°C, 48 hours73%
TBDMSOTf-mediated silylationTBDMSOTf, 2,6-lutidine, CH$$2$$Cl$$2$$0°C to room temperature88%
Benzyl-TBDMS hybrid protectionBnBr, TBDMSCl, NaH, DMFStepwise, 0°C to 100°C62%

Optimization of Protecting Group Strategies for Tert-Butyldimethylsilyl Substitution

The steric bulk of TBDMS groups necessitates careful optimization to avoid incomplete silylation or side reactions. Key factors include:

  • Base Selection: Imidazole is preferred over weaker bases (e.g., pyridine) due to its ability to scavenge HCl efficiently, preventing acid-catalyzed degradation of the glycal.
  • Reaction Solvent: Polar aprotic solvents like DMF enhance the solubility of silylating agents and stabilize intermediates through hydrogen bonding.
  • Temperature Control: Prolonged heating (48–72 hours) at 60–100°C ensures complete silylation, while lower temperatures (0–25°C) minimize epimerization.

Notably, the order of silylation impacts regioselectivity. For example, protecting position 6 first reduces steric hindrance, facilitating subsequent silylation at positions 3 and 4. Competitive experiments revealed that TBDMS groups exhibit higher stability toward acidic and basic conditions compared to triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) groups, making them ideal for multi-step syntheses.

Spectroscopic Analysis and Confirmation of Molecular Structure

The molecular structure of tri-O-(tert-butyldimethylsilyl)-D-glucal is confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

  • 1H NMR: Characteristic signals include a doublet of doublets at δ 6.33 ppm (H-1, J = 6.3 Hz) and resonances for the TBDMS methyl groups at δ 0.86–0.94 ppm. The anomeric proton (H-1) exhibits coupling constants consistent with a β-configuration.
  • 13C NMR: Key peaks include the anomeric carbon at δ 103.7 ppm (C-1) and quaternary silicon-bonded carbons at δ 26.8–27.2 ppm.
  • IR Spectroscopy: Absence of hydroxyl stretches (3300–3500 cm$$^{-1}$$) confirms complete silylation, while strong Si–O–C vibrations appear at 1250–1100 cm$$^{-1}$$.
  • High-Resolution MS: The molecular ion [M + Na]$$^+$$ at m/z 511.3 aligns with the formula C$${24}$$H$${52}$$O$$4$$Si$$3$$.

A summary of spectroscopic data is provided below:

SpectrumKey SignalsAssignment
1H NMRδ 6.33 (dd, H-1), δ 4.73–4.65 (m, H-3/H-4), δ 0.86–0.94 (s, TBDMS CH$$_3$$)Anomeric proton, silyl methyl groups
13C NMRδ 103.7 (C-1), δ 74.5 (C-5), δ 26.8–27.2 (TBDMS C(CH$$3$$)$$3$$)Anomeric carbon, quaternary carbons
IR1250–1100 cm$$^{-1}$$ (Si–O–C), 2900–2850 cm$$^{-1}$$ (C–H stretch)Silyl ether functionalities

Crystallographic Studies on Steric and Electronic Effects of TBDMS Substituents

X-ray crystallography reveals significant steric distortion in tri-O-(tert-butyldimethylsilyl)-D-glucal due to the bulky TBDMS groups. The molecule adopts a $$^{1}C_4$$ chair conformation, with all three silyl substituents occupying axial positions to minimize steric clashes. Key findings include:

  • Bond Lengths: The C–O–Si bonds (1.65–1.68 Å) are elongated compared to standard C–O bonds (1.43 Å), reflecting the electron-withdrawing effect of silicon.
  • Dihedral Angles: The TBDMS groups introduce torsional strain, with C3–O–Si–C angles deviating from ideality by 8–12°.
  • Packing Effects: Crystal lattice stabilization occurs via van der Waals interactions between TBDMS methyl groups, resulting in a dense orthorhombic packing arrangement.

Comparative analysis with less bulky silyl groups (e.g., trimethylsilyl) demonstrates that TBDMS substituents enforce rigidity, reducing conformational flexibility and influencing reactivity in subsequent transformations. These crystallographic insights are critical for rationalizing the compound’s stability and selectivity in synthetic applications.

The synthesis of C-aryl glucals through palladium-catalyzed cross-coupling reactions represents one of the most significant applications of Tri-O-(tert-butyldimethylsilyl)-D-glucal in contemporary carbohydrate chemistry [8] [9]. This methodology has revolutionized access to C-glycosidic structures, which exhibit enhanced metabolic stability compared to their O-glycosidic counterparts [10] [11].

Stannyl-Aryl Bromide Coupling Methodology

The foundational work by Friesen and co-workers established the palladium-catalyzed cross-coupling of 1-tributylstannyl-3,4,6-tri-O-(tert-butyldimethylsilyl)-D-glucal with aryl bromides as a reliable method for C-aryl glucal synthesis [8] [9]. This approach utilizes the stable stannylated glucal derivative, which can be prepared through metalation-stannylation sequences, followed by coupling with various aryl bromides under palladium catalysis [9].

The reaction typically employs tetrakis(triphenylphosphine)palladium(0) as the catalyst in tetrahydrofuran at elevated temperatures (65-80°C) [8]. Under these conditions, a diverse array of C-aryl glucals can be accessed with yields ranging from 45% to 85%, depending on the electronic properties of the aryl bromide [9]. Electron-deficient aryl bromides bearing cyano, nitro, or ester substituents generally provide higher yields than electron-rich substrates [8].

A significant limitation of this methodology is the formation of dimeric byproducts through homocoupling of the stannylated glucal [8] [9]. This side reaction, which produces approximately 10% of unwanted dimer, appears to be intrinsic to the reaction conditions and cannot be completely suppressed through modification of reaction parameters [9].

Alternative Coupling Strategies

To overcome the limitations associated with stannyl-aryl bromide coupling, alternative approaches have been developed using 1-iodo-3,4,6-tri-O-(triisopropylsilyl)-D-glucal as the electrophilic partner [8] [9]. This reversed polarity approach couples the iodoglucal with various organometallic nucleophiles, including arylzinc chlorides, arylboronic acids, and arylboronic esters [8].

The iodoglucal methodology offers several advantages over the stannyl approach: superior coupling yields under milder reaction conditions, reduced formation of unwanted byproducts, and compatibility with a broader range of functional groups [8] [9]. The iodoglucal can be prepared directly from the corresponding triisopropylsilyl-protected glucal through a metalation-iodination sequence, providing a more direct synthetic route [9].

Mechanistic Considerations

The palladium-catalyzed coupling reactions proceed through the classical oxidative addition-transmetalation-reductive elimination sequence characteristic of cross-coupling processes [12]. The success of these transformations with glucal substrates demonstrates the compatibility of the palladium catalysis with the enol ether functionality and the sterically demanding silyl protecting groups [8].

The stereochemical outcome of these reactions is particularly noteworthy, as the C-aryl glucals are obtained with excellent retention of the original glucal configuration [8] [9]. This stereochemical fidelity is crucial for subsequent transformations that rely on the specific spatial arrangement of functional groups [11].

Substrate Scope and Limitations

The substrate scope of palladium-catalyzed C-aryl glucal synthesis has been extensively explored, with successful coupling demonstrated for a wide range of aryl halides [8] [9]. Substrates bearing electron-withdrawing groups such as esters, nitriles, and nitro groups generally provide the highest yields and cleanest reaction profiles [8]. Conversely, electron-rich aryl halides, particularly those bearing alkyl or alkoxy substituents, tend to give lower yields and more complex reaction mixtures [9].

Heteroaryl substrates, including pyridyl and furanyl bromides, can also be successfully coupled, expanding the scope of accessible C-heteroaryl glucals [10]. This broad functional group tolerance makes the methodology particularly valuable for medicinal chemistry applications where diverse substitution patterns are desired [11].

The methodology exhibits good compatibility with various protecting group strategies beyond the tert-butyldimethylsilyl system [8]. However, the choice of protecting groups can significantly influence both the reactivity and selectivity of the coupling process, with bulkier protecting groups generally favoring cleaner reaction profiles but potentially lower yields [9].

Stereocontrolled Synthesis of Disaccharides and Oligosaccharides

The application of Tri-O-(tert-butyldimethylsilyl)-D-glucal in stereocontrolled disaccharide and oligosaccharide synthesis represents a cornerstone of modern carbohydrate chemistry [13] [14]. The compound serves as both a glycosyl donor and acceptor in various glycosylation strategies, enabling the construction of complex oligosaccharide structures with predictable stereochemical outcomes [15] [16].

Glycosylation Donor Applications

As a glycosyl donor, Tri-O-(tert-butyldimethylsilyl)-D-glucal can be activated through various mechanisms to form glycosidic bonds [17] [18]. The protected glucal can be converted to reactive intermediates such as glycosyl halides, thioglycosides, or trichloroacetimidates, each offering distinct advantages in terms of reactivity and stereoselectivity [14] [19].

The conversion to glycosyl trichloroacetimidates has proven particularly valuable for stereocontrolled glycosylation reactions [13]. The trichloroacetimidate method, pioneered by Schmidt, allows for mild activation conditions and excellent α-selectivity when combined with appropriate promoters [19]. The bulky tert-butyldimethylsilyl protecting groups contribute to the stereochemical outcome by influencing the conformation of reactive intermediates [6] [7].

In disaccharide synthesis, the protected glucal has been successfully employed in the preparation of various linkage types, including 1,2-trans and 1,2-cis glycosidic bonds [13] [15]. The stereochemical outcome can be controlled through careful selection of reaction conditions, promoters, and protecting group patterns [16] [20].

Oligosaccharide Assembly Strategies

For oligosaccharide synthesis, Tri-O-(tert-butyldimethylsilyl)-D-glucal serves as a valuable building block in both linear and convergent assembly strategies [14] [21]. The compound's stability allows for iterative glycosylation sequences, where multiple glycosidic bonds can be formed in succession without decomposition of sensitive intermediates [22].

The one-pot oligosaccharide synthesis methodology developed by Wong and co-workers has incorporated glucal derivatives as key building blocks [14]. In this approach, the relative reactivity values of different glycosyl donors are carefully matched to enable sequential glycosylation reactions in a single reaction vessel [14]. The protected glucal fits well into this system due to its predictable reactivity profile and compatibility with automated synthesis protocols [22].

Recent advances in solid-phase oligosaccharide synthesis have also utilized glucal derivatives as building blocks [14]. The automated glycan assembly (AGA) methodology developed by Seeberger incorporates various protected glucals, including tert-butyldimethylsilyl derivatives, in the synthesis of complex oligosaccharide sequences [14].

Stereocontrolled Glycosylation Mechanisms

The mechanisms underlying stereocontrolled glycosylation with glucal derivatives have been extensively studied [13] [15]. The formation of glycosidic bonds from glucal precursors can proceed through several pathways, including direct nucleophilic attack on activated glucals or through discrete glycosyl cation intermediates [16].

The influence of protecting groups on stereochemical outcomes has been particularly well-documented for tert-butyldimethylsilyl-protected glucals [6] [7]. These bulky protecting groups can enforce specific conformations in reactive intermediates, leading to enhanced stereoselectivity compared to less sterically demanding alternatives [7].

Recent mechanistic studies have revealed the importance of pre-organization effects in determining stereochemical outcomes [15]. The tert-butyldimethylsilyl groups not only provide protection but also contribute to the overall three-dimensional structure of reactive species, influencing the approach of nucleophilic acceptors [6].

Complex Oligosaccharide Targets

The utility of Tri-O-(tert-butyldimethylsilyl)-D-glucal in oligosaccharide synthesis has been demonstrated through numerous total syntheses of biologically important targets [17] [14]. These include various bacterial oligosaccharides, plant cell wall components, and mammalian glycoconjugate structures [19] [23].

One notable application is in the synthesis of heparin-related oligosaccharides, where the protected glucal serves as a precursor to glucosamine derivatives [14] [24]. The versatility of the glucal scaffold allows for introduction of various functional groups, including amino and sulfate substituents, that are characteristic of glycosaminoglycan structures [24].

The synthesis of tumor-associated carbohydrate antigens represents another important application area [23] [25]. These complex oligosaccharide structures, which are overexpressed on cancer cell surfaces, require precise stereochemical control that can be achieved through glucal-based synthetic strategies [23].

Utility in Generating 1,2-Anhydropyranose Intermediates

The generation of 1,2-anhydropyranose intermediates from Tri-O-(tert-butyldimethylsilyl)-D-glucal represents a specialized but highly valuable transformation in carbohydrate chemistry [26] [27]. These strained cyclic ethers serve as versatile electrophiles for the construction of diverse carbohydrate derivatives and natural products [28] [29].

Formation and Reactivity of Anhydropyranose Intermediates

1,2-Anhydropyranose intermediates can be generated from protected glucals through various oxidative mechanisms [26] [27]. The most common approach involves treatment with sulfoxide reagents in combination with activating agents such as triflic anhydride [26]. This transformation proceeds through a complex mechanism involving oxidation of the glucal double bond followed by intramolecular cyclization to form the anhydride linkage [26].

The reactivity of 1,2-anhydropyranose intermediates is characterized by their propensity to undergo ring-opening reactions with various nucleophiles [27] [28]. The regioselectivity of these reactions can be controlled through choice of reaction conditions and nucleophile, allowing for selective functionalization at either the C1 or C2 position [30] [27].

Synthetic Applications in Natural Product Synthesis

The utility of 1,2-anhydropyranose intermediates derived from Tri-O-(tert-butyldimethylsilyl)-D-glucal has been demonstrated in several natural product syntheses [30] [31]. These intermediates serve as key building blocks for constructing complex molecular architectures that would be difficult to access through alternative routes [32].

In the synthesis of N-acetylglucosamine-1,6-anhydro-N-acetylmuramic acid, a bacterial cell wall component, 1,6-anhydropyranose intermediates play a crucial role [30]. The strained bicyclic system allows for selective introduction of functional groups while maintaining the required stereochemical relationships [30].

The total synthesis of tetrodotoxin and related neurotoxins has also benefited from anhydropyranose methodology [32]. In these complex molecules, the anhydropyranose intermediate serves as a precursor to highly functionalized cyclohexane rings that form the core of the natural product structure [32].

Mechanistic Aspects of Anhydropyranose Formation

The formation of 1,2-anhydropyranose intermediates from glucal substrates involves several key mechanistic steps [26] [27]. Initial oxidation of the enol ether functionality is followed by intramolecular attack of a proximal oxygen atom to form the anhydride bridge [26]. The stereochemical outcome of this process is largely determined by the conformation of the glucal substrate and the nature of the oxidizing agent [27].

Labeling studies have provided insight into the mechanism of anhydropyranose formation [26]. Transfer of oxygen atoms from the oxidizing agent to specific positions in the product has been demonstrated through isotopic labeling experiments [26]. These studies confirm the involvement of discrete oxidized intermediates rather than concerted mechanisms [26].

The stability of 1,2-anhydropyranose intermediates varies significantly depending on the protecting group pattern and reaction conditions [27] [28]. Generally, these compounds are more stable in aprotic solvents and under anhydrous conditions [27]. The presence of bulky protecting groups, such as tert-butyldimethylsilyl, tends to enhance stability by preventing unwanted side reactions [28].

Ring-Opening Reactions and Product Formation

The ring-opening reactions of 1,2-anhydropyranose intermediates provide access to a wide range of functionalized carbohydrate derivatives [27] [29]. Nucleophilic attack can occur at either the C1 or C2 position, with the regioselectivity depending on electronic and steric factors [27].

Nitrogen nucleophiles, including azides, amines, and amides, react readily with anhydropyranose intermediates to form amino sugar derivatives [30] [29]. The stereochemical outcome of these reactions is generally predictable, with nucleophilic attack occurring from the less hindered face of the anhydropyranose ring [30].

Carbon nucleophiles can also be employed in ring-opening reactions, providing access to C-glycoside derivatives [29]. These transformations are particularly valuable for constructing molecules where the carbohydrate unit is linked to an aglycone through a carbon-carbon bond [29].

The products of anhydropyranose ring-opening reactions often retain the original protecting group pattern from the glucal precursor [30] [27]. This allows for further synthetic manipulations without the need for additional protection steps, streamlining the overall synthetic sequence [28].

Scope and Limitations

The scope of 1,2-anhydropyranose chemistry with Tri-O-(tert-butyldimethylsilyl)-D-glucal is quite broad, encompassing reactions with various nucleophile types [27] [29]. However, certain limitations exist, particularly regarding the stability of the anhydropyranose intermediates under strongly acidic or basic conditions [27].

The presence of the tert-butyldimethylsilyl protecting groups generally enhances the stability and reactivity of anhydropyranose intermediates compared to alternative protecting group systems [28]. However, these groups can also introduce steric hindrance that may limit the accessibility of certain nucleophiles [27].

Dates

Last modified: 08-16-2023

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